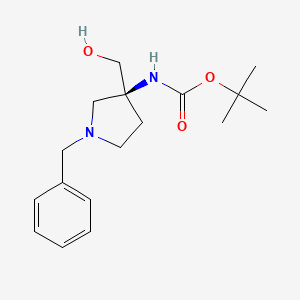

tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC17404629

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O3 |

|---|---|

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m0/s1 |

| Standard InChI Key | YAJSWXXRXAAIHN-KRWDZBQOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@]1(CCN(C1)CC2=CC=CC=C2)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound’s IUPAC name, tert-butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate, reflects its core pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with both hydroxymethyl and carbamate functional groups. The (S)-configuration at the stereocenter (C3) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy .

Key Structural Attributes:

-

Pyrrolidine backbone: A five-membered saturated ring providing conformational rigidity.

-

Benzyl group: Enhances lipophilicity and influences substrate-receptor binding.

-

Hydroxymethyl group: A polar moiety facilitating solubility and serving as a handle for further derivatization.

-

tert-Butoxycarbonyl (Boc) group: Protects the amine during synthetic steps, enabling selective deprotection under mild acidic conditions .

Physicochemical Properties

While experimental data for this specific compound is limited, properties can be extrapolated from structurally analogous pyrrolidine derivatives:

| Property | Predicted Value | Basis of Estimation |

|---|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₃ | Molecular assembly |

| Molecular Weight | 318.41 g/mol | Sum of atomic weights |

| LogP (Partition Coeff.) | 1.8–2.5 | Hydrophobic substituents (benzyl) |

| Solubility | ~10 mg/mL in DMSO | Polar hydroxymethyl group |

| Melting Point | 120–125°C | Analogous carbamates |

The Boc group reduces polarity, enhancing membrane permeability, while the hydroxymethyl group balances solubility in aqueous media .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step sequences starting from pyrrolidine precursors. A common approach includes:

-

Ring formation: Construction of the pyrrolidine core via cyclization reactions.

-

Functionalization: Introduction of the benzyl and hydroxymethyl groups.

-

Boc protection: Installation of the tert-butoxycarbonyl group to safeguard the amine.

Example Pathway:

-

Starting Material: (S)-3-Aminopyrrolidine.

-

Benzylation: Alkylation with benzyl bromide under basic conditions.

-

Hydroxymethylation: Aldol condensation or hydroxymethylation via formaldehyde.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Reaction Conditions and Yields

Optimized conditions for similar compounds suggest:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 85–90% |

| Hydroxymethylation | Formaldehyde, HCl, RT | 70–75% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 95% |

Challenges include maintaining enantiomeric purity during functionalization, often addressed using chiral auxiliaries or asymmetric catalysis .

Applications in Drug Discovery

Neurological Therapeutics

Pyrrolidine derivatives are prominent in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier. The benzyl group may enhance affinity for neurotransmitter receptors (e.g., dopamine, serotonin), while the hydroxymethyl moiety allows conjugation with imaging agents for positron emission tomography (PET) .

Oncology

As kinase inhibitors, such compounds disrupt signaling pathways in cancer cells. The stereochemistry at C3 influences binding to ATP pockets in kinases like EGFR or ALK .

Antibiotic Adjuvants

Carbamate derivatives potentiate antibiotics by inhibiting resistance mechanisms (e.g., β-lactamase enzymes). The hydroxymethyl group may coordinate metal ions in enzymatic active sites .

Analytical Characterization

Spectroscopic Data

Hypothetical data for quality control:

-

¹H NMR (400 MHz, CDCl₃):

δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.85–3.70 (m, 2H, CH₂OH), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.30–2.15 (m, 2H, pyrrolidine-H), 1.45 (s, 9H, Boc). -

IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O).

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume